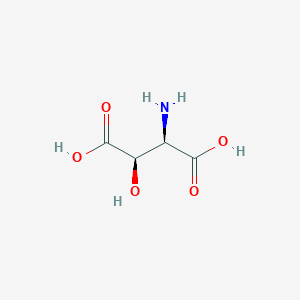

DL-threo-3-Hydroxyaspartic acid

Description

(3S)-3-hydroxy-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017241 | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-99-9, 4294-45-5 | |

| Record name | L-threo-3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-threo-β-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy-L-aspartic acid, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of DL-threo-3-Hydroxyaspartic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a pivotal research tool in the field of neuroscience, primarily recognized for its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are critical for maintaining low extracellular concentrations of glutamate, the principal excitatory neurotransmitter in the central nervous system. By impeding glutamate uptake, DL-THA elevates extracellular glutamate levels, a characteristic that renders it a valuable compound for studying glutamatergic neurotransmission, synaptic plasticity, and the mechanisms of excitotoxicity implicated in numerous neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of DL-THA, detailing its interaction with EAATs, the resultant downstream signaling cascades, and the experimental protocols used to elucidate these processes.

Core Mechanism: Inhibition of Excitatory Amino Acid Transporters

The primary molecular mechanism of this compound is its competitive inhibition of the high-affinity, sodium-dependent glutamate transporters, also known as the Solute Carrier 1 (SLC1) family. DL-THA mimics the structure of glutamate, allowing it to bind to the substrate binding site of EAATs.

DL-THA exhibits a notable subtype-specific interaction with EAATs. It functions as a transportable inhibitor for EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), and EAAT4, meaning it is taken up into the cell by these transporters. In contrast, it acts as a non-transportable inhibitor for EAAT5, primarily found in the retina.[1][2] This competitive inhibition leads to a reduction in the clearance of glutamate from the synaptic cleft and extracellular space.

Quantitative Data on EAAT Inhibition

The inhibitory potency of this compound and its L-enantiomer has been quantified in various experimental systems. The following table summarizes key quantitative data for the inhibition of human EAAT subtypes.

| Compound | Transporter Subtype | Assay Type | Cell Type | Parameter | Value (µM) | Reference(s) |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT1 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 11 | [3][4] |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT2 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 19 | [3][4] |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT3 | [³H]-D-Aspartate Uptake | HEK293 | Ki | 14 | [3][4] |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT1 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.6 | [4] |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT2 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.8 | [4] |

| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT3 | FLIPR Membrane Potential Assay | HEK293 | Km | 3.2 | [4] |

| DL-threo-β-Hydroxyaspartic acid | hEAAT1 | Glutamate Uptake | COS-1 | IC₅₀ | 96 | [5] |

| DL-threo-β-Hydroxyaspartic acid | hEAAT2 | Glutamate Uptake | COS-1 | IC₅₀ | 31 | [5] |

| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Electrophysiology (L-aspartate) | Xenopus oocytes | Ki | 0.6 | [5] |

| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Electrophysiology (L-glutamate) | Xenopus oocytes | Ki | 2.5 | [5] |

Downstream Signaling Pathways and Consequences of EAAT Inhibition

The inhibition of glutamate reuptake by DL-THA leads to an accumulation of extracellular glutamate, which in turn over-activates postsynaptic glutamate receptors, primarily N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This overstimulation triggers a cascade of intracellular events, collectively known as excitotoxicity, which can ultimately lead to neuronal cell death.

Figure 1: Simplified signaling pathway of DL-THA-induced excitotoxicity.

A critical consequence of elevated intracellular calcium is the activation of various downstream enzymes, including nitric oxide synthase (leading to reactive nitrogen species), proteases like calpains, and endonucleases. This contributes to cellular damage, including lipid peroxidation, protein aggregation, and DNA fragmentation. The resulting mitochondrial dysfunction further exacerbates the situation by depleting ATP and increasing the production of reactive oxygen species (ROS). Ultimately, these pathways converge on the activation of executioner caspases, such as caspase-3, leading to apoptotic cell death.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

[³H]-D-Aspartate Uptake Assay in HEK293 Cells

This assay is a common method to quantify the inhibitory effect of compounds on EAATs. D-Aspartate is a transportable substrate for EAATs that is not metabolized, making it a suitable radiolabeled tracer.

Figure 2: Workflow for a [³H]-D-Aspartate uptake assay.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the human EAAT subtype of interest are cultured in appropriate media and seeded into 24- or 48-well plates.

-

Assay Buffer: A typical assay buffer consists of a balanced salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES to pH 7.4.

-

Inhibition: On the day of the experiment, the culture medium is replaced with assay buffer containing various concentrations of this compound. The plates are pre-incubated for a defined period (e.g., 10-20 minutes) at 37°C.

-

Uptake: The uptake reaction is initiated by adding a known concentration of [³H]-D-Aspartate to each well. The plates are then incubated for a short period (e.g., 5-10 minutes) at 37°C, during which uptake is linear.

-

Termination: The assay is terminated by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer). The lysate is then transferred to scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., L-glutamate or unlabeled D-aspartate). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then fitted to a dose-response curve to determine the IC₅₀ value of DL-THA. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of D-aspartate for the transporter is known.

Electrophysiological Recording of EAAT Activity in Xenopus Oocytes

This technique allows for the direct measurement of the electrogenic currents associated with glutamate transport. The transport of one glutamate molecule is coupled to the co-transport of 3 Na⁺ ions and 1 H⁺ ion, and the counter-transport of 1 K⁺ ion, resulting in a net influx of two positive charges.

Detailed Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. cRNA encoding the desired EAAT subtype is then injected into the oocytes. The oocytes are incubated for 2-7 days to allow for protein expression.

-

Two-Electrode Voltage Clamp (TEVC): An oocyte is placed in a recording chamber and continuously perfused with a standard recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer, pH 7.4). The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.

-

Substrate Application: Glutamate or another substrate is applied to the oocyte via the perfusion system. The activation of the transporters results in an inward current, which is recorded by the voltage-clamp amplifier.

-

Inhibitor Application: To test the effect of DL-THA, the oocyte is pre-incubated with the inhibitor for a short period before co-application with the substrate. The reduction in the substrate-induced current indicates inhibition.

-

Data Analysis: The amplitude of the substrate-induced current is measured in the absence and presence of different concentrations of DL-THA. These data can be used to generate dose-response curves and determine the IC₅₀. For competitive inhibitors, a Schild analysis can be performed to determine the Ki value.

In Vivo Microdialysis

Microdialysis is a technique used to measure the concentration of extracellular molecules in the brain of a living animal. It is a powerful tool to assess the in vivo effect of DL-THA on extracellular glutamate levels.

Figure 3: Experimental workflow for in vivo microdialysis.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal. The animal is then allowed to recover.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Small molecules from the extracellular fluid diffuse across the dialysis membrane into the aCSF.

-

Sample Collection: The outflowing aCSF, now containing a representative sample of the extracellular fluid (the dialysate), is collected at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: After a stable baseline of extracellular glutamate is established, DL-THA is administered. This can be done systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Analysis: The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

-

Data Interpretation: The changes in extracellular glutamate concentration following the administration of DL-THA are analyzed to determine the in vivo effect of EAAT inhibition.

Conclusion

This compound serves as an indispensable pharmacological tool for the investigation of glutamatergic neurotransmission and its pathological sequelae. Its primary mechanism of action, the competitive inhibition of Excitatory Amino Acid Transporters, provides a means to experimentally elevate extracellular glutamate levels in a controlled manner. This elevation triggers a well-characterized cascade of excitotoxic events, including excessive glutamate receptor activation, calcium dysregulation, oxidative stress, and ultimately, neuronal cell death. The experimental protocols detailed in this guide represent the foundational methods for characterizing these effects, from the molecular level of transporter inhibition to the in vivo consequences on brain neurochemistry. A thorough understanding of the mechanism of action of DL-THA and the methodologies to study it is crucial for researchers and drug development professionals working to unravel the complexities of neurological disorders and to identify novel therapeutic targets within the glutamatergic system.

References

- 1. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]

- 2. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

The Role of DL-threo-3-Hydroxyaspartic Acid in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-selective competitive inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). By blocking the reuptake of glutamate from the synaptic cleft, DL-THA serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of glutamate neurotransmission. This technical guide provides an in-depth overview of the applications of DL-THA, its mechanism of action, and detailed experimental protocols for its use in neuroscience research.

Introduction to this compound

This compound is a structural analog of the neurotransmitter L-glutamate. Its primary and most well-characterized use is as a competitive inhibitor of glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. Inhibition of EAATs by DL-THA leads to an accumulation of glutamate in the extracellular space, which can be used to model and study conditions of impaired glutamate homeostasis, such as in ischemia and various neurodegenerative diseases.

The L-threo stereoisomer is generally the more biologically active form. DL-THA is a transportable substrate for EAAT1-4, meaning it is taken up into the cell by the transporters it inhibits. However, it acts as a non-transportable inhibitor of EAAT5.

Mechanism of Action

The principal mechanism of action of DL-THA is the competitive inhibition of glutamate uptake by EAATs. By binding to the glutamate binding site on the transporter, DL-THA prevents the binding and subsequent translocation of glutamate from the synaptic cleft into neurons and glial cells. This leads to an elevation of extracellular glutamate levels.

The prolonged presence of glutamate in the synapse due to EAAT inhibition results in the over-activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This sustained receptor activation can lead to excessive calcium (Ca2+) influx into the postsynaptic neuron, initiating a cascade of downstream signaling events that can culminate in excitotoxicity and cell death.

Quantitative Data: Inhibitory Activity of 3-Hydroxyaspartic Acid Derivatives

The following tables summarize the inhibitory constants of various forms of 3-hydroxyaspartic acid on different EAAT subtypes.

| Compound | Transporter | Assay | Ki (μM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | [3H]-d-Asp uptake in HEK293 cells | 11 | [1][2] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | [3H]-d-Asp uptake in HEK293 cells | 19 | [1][2] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | [3H]-d-Asp uptake in HEK293 cells | 14 | [1][2] |

| DL-threo-β-Hydroxyaspartic acid | human EAAT4 (inward currents) | Electrophysiology in Xenopus oocytes | 0.6 | |

| DL-threo-β-Hydroxyaspartic acid | human EAAT5 (inward currents) | Electrophysiology in Xenopus oocytes | 2.5 |

| Compound | Transporter | Assay | Km (μM) | Reference |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT1 | FLIPR Membrane Potential (FMP) assay | 3.6 | [1][2] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT2 | FLIPR Membrane Potential (FMP) assay | 3.8 | [1][2] |

| L-(-)-threo-3-Hydroxyaspartic acid | human EAAT3 | FLIPR Membrane Potential (FMP) assay | 3.2 | [1][2] |

Experimental Protocols

[3H]-D-Aspartate Uptake Assay in Cultured Cells

This assay measures the inhibition of glutamate transporter activity by quantifying the uptake of radiolabeled D-aspartate, a non-metabolized substrate of EAATs.

Materials:

-

Cultured cells expressing the EAAT subtype of interest (e.g., HEK293 cells)

-

[3H]-D-Aspartate

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 5.6 glucose, 25 HEPES, pH 7.4)

-

This compound stock solution

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Seed cells in a 24- or 48-well plate and grow to confluency.

-

On the day of the experiment, wash the cells twice with KRH buffer.

-

Pre-incubate the cells with varying concentrations of this compound in KRH buffer for 10-20 minutes at 37°C.

-

Initiate the uptake by adding [3H]-D-Aspartate (final concentration typically in the low micromolar range) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial uptake rates.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

In Vivo Microdialysis

This technique allows for the measurement of extracellular glutamate concentrations in the brain of a living animal following the administration of this compound.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with fluorescence or mass spectrometry detection for glutamate analysis

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest.

-

Allow the animal to recover from surgery for a specified period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate.

-

Administer this compound, either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue to collect dialysate samples for several hours to monitor the time course of changes in extracellular glutamate concentration.

-

Analyze the glutamate concentration in the dialysate samples using HPLC.

-

Express the data as a percentage change from the baseline concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of EAAT Inhibition by this compound

The inhibition of EAATs by DL-THA leads to an increase in synaptic glutamate, which overstimulates postsynaptic glutamate receptors, particularly NMDA receptors. This triggers a cascade of intracellular events, as depicted in the following diagram.

Experimental Workflow for Assessing DL-THA Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of DL-THA both in vitro and in vivo.

Conclusion

This compound remains a cornerstone pharmacological agent for the study of glutamate transport and its implications in neuronal function and dysfunction. Its ability to reliably inhibit EAATs provides a powerful method for elucidating the consequences of elevated extracellular glutamate levels. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize DL-THA in their investigations into the complexities of glutamatergic signaling in the central nervous system.

References

DL-threo-3-Hydroxyaspartic Acid: A Technical Guide to its Application as a Glutamate Transporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-3-Hydroxyaspartic acid (also known as DL-threo-β-hydroxyaspartate or TBOA) and its derivatives are pivotal pharmacological tools in neuroscience research. As potent, competitive, and non-transportable inhibitors of excitatory amino acid transporters (EAATs), these compounds have been instrumental in elucidating the physiological and pathological roles of glutamate homeostasis in the central nervous system. This technical guide provides a comprehensive overview of DL-TBOA and its widely used analog, TFB-TBOA, detailing their mechanism of action, inhibitory profiles, and experimental applications. It includes structured data on their inhibitory constants, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate their effective use in research and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is tightly regulated by a family of sodium-dependent glutamate transporters known as excitatory amino acid transporters (EAATs).[1] These transporters, located on both neurons and glial cells, are crucial for terminating glutamatergic neurotransmission and preventing excitotoxicity by rapidly clearing glutamate from the synaptic cleft.[1][2] Dysregulation of EAAT function has been implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1]

DL-threo-β-Benzyloxyaspartate (DL-TBOA), a derivative of DL-threo-β-hydroxyaspartate, was developed as a potent and selective inhibitor of EAATs.[3] Unlike the endogenous substrate, TBOA is a competitive antagonist that blocks the transporter without being transported itself, making it a valuable tool for studying the consequences of acute glutamate uptake inhibition.[4][5] Further chemical synthesis has led to the development of even more potent analogs, such as (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), which exhibits nanomolar affinity for certain EAAT subtypes.[6][7] This guide will focus on the properties and applications of DL-TBOA and TFB-TBOA as prototypical EAAT inhibitors.

Mechanism of Action

DL-TBOA and its analogs act as competitive inhibitors at the glutamate binding site of EAATs.[3][8] By binding to the transporter, they prevent the uptake of glutamate from the extracellular space. A key characteristic of TBOA is that it is a non-transportable blocker; it inhibits the transporter without being translocated into the cell itself.[4][5] This is in contrast to some other inhibitors like L-threo-3-hydroxyaspartic acid, which can be transported by some EAAT subtypes.[9] The non-transportable nature of TBOA is crucial for experimental design, as it ensures that the observed effects are due to the blockade of glutamate uptake rather than phenomena such as heteroexchange.[4] Electrophysiological studies have confirmed that while TBOA reduces glutamate-induced currents, it does not generate a detectable inward current on its own, which is characteristic of a transportable substrate.[3][4]

Quantitative Inhibitory Profile

The inhibitory potency of DL-TBOA and its analogs varies across the different EAAT subtypes. This section summarizes the reported inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for these compounds against human and rat EAATs.

Table 1: Inhibitory Potency of DL-TBOA against Excitatory Amino Acid Transporters

| EAAT Subtype | Species | Assay Type | Inhibitory Constant | Reference |

| EAAT1 (Glast) | Human | [¹⁴C]glutamate uptake | Kᵢ = 42 µM | [3][10] |

| EAAT1 (Glast) | Human | [³H]-d-Asp uptake | Kᵢ = 9.3 µM | [11] |

| EAAT1 (Glast) | Human | Electrophysiology (Kb) | Kᵢ = 9.0 µM | [3] |

| EAAT1 (Glast) | Human | Generic | IC₅₀ = 70 µM | [4][11] |

| EAAT2 (GLT-1) | Human | [¹⁴C]glutamate uptake | Kᵢ = 5.7 µM | [3][10] |

| EAAT2 (GLT-1) | Human | [³H]-d-Asp uptake | Kᵢ = 2.2 µM | [11] |

| EAAT2 (GLT-1) | Human | Electrophysiology (Kb) | Kᵢ = 116 nM | [3] |

| EAAT2 (GLT-1) | Human | Generic | IC₅₀ = 6 µM | [4][11] |

| EAAT3 (EAAC1) | Human | Generic | IC₅₀ = 6 µM | [4] |

| EAAT4 | Human | Generic | Kᵢ = 4.4 µM | [11] |

| EAAT5 | Human | Generic | Kᵢ = 3.2 µM | [11] |

Table 2: Inhibitory Potency of TFB-TBOA against Excitatory Amino Acid Transporters

| EAAT Subtype | Species | Assay Type | Inhibitory Constant | Reference |

| EAAT1 (Glast) | Not Specified | Uptake Assay | IC₅₀ = 22 nM | [6][7] |

| EAAT1 (Glast) | Human | [³H]-d-Asp uptake | IC₅₀ = 3.6 nM | |

| EAAT2 (GLT-1) | Not Specified | Uptake Assay | IC₅₀ = 17 nM | [6][7] |

| EAAT2 (GLT-1) | Human | [³H]-d-Asp uptake | IC₅₀ = 10 nM | |

| EAAT3 (EAAC1) | Not Specified | Uptake Assay | IC₅₀ = 300 nM | [6][7] |

| EAAT3 (EAAC1) | Human | [³H]-d-Asp uptake | IC₅₀ = 120 nM | |

| EAAT4 | Rat | [³H]-d-Asp uptake | IC₅₀ = 40 nM | |

| STCs (Astrocytes) | Rat | Electrophysiology | IC₅₀ = 13 nM | [2] |

STCs: Synaptically Activated Transporter Currents

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving DL-TBOA and its analogs.

Glutamate Uptake Assay in Transfected Cell Lines

This protocol is adapted from studies using COS-1 or HEK293 cells expressing specific human EAAT subtypes.[3][10][12]

Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a compound on a specific EAAT subtype.

Materials:

-

Cell line (e.g., COS-1 or HEK293) transiently or stably expressing the EAAT subtype of interest.

-

Cell culture reagents.

-

Modified Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM D-glucose, pH 7.4.[10]

-

Radiolabeled substrate: L-[¹⁴C]glutamate or D-[³H]aspartate.

-

Test compound (e.g., DL-TBOA).

-

Scintillation counter and vials.

-

96-well plates.

Procedure:

-

Cell Culture: Plate the transfected cells in 96-well plates and grow to subconfluence.

-

Pre-incubation: Wash the cells twice with 300 µl of modified PBS. Pre-incubate the cells in 300 µl of the same buffer at 37°C for 10-12 minutes.[10]

-

Inhibition Assay: Aspirate the pre-incubation buffer. Add 100 µl of modified PBS containing a fixed concentration of radiolabeled substrate (e.g., 1 µM L-[¹⁴C]glutamate) and varying concentrations of the test compound (e.g., DL-TBOA).[10]

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-12 minutes).[10]

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀). Specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate or a potent inhibitor) from the total uptake.

Electrophysiological Recording of Transporter Currents

This protocol is based on studies using Xenopus laevis oocytes or whole-cell patch-clamp recordings from astrocytes in brain slices.[3][4][13]

Objective: To measure the effect of TBOA on glutamate-evoked transporter currents and to confirm its non-transportable nature.

Materials:

-

Xenopus laevis oocytes expressing the EAAT subtype of interest, or acute brain slices.

-

Two-electrode voltage-clamp setup for oocytes, or patch-clamp setup for brain slices.

-

External recording solution (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for slices).

-

Glutamate solution.

-

Test compound (e.g., DL-TBOA).

-

Data acquisition system.

Procedure for Brain Slice Recordings:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

-

Cell Identification: Identify astrocytes for recording using appropriate morphological and electrophysiological criteria.

-

Whole-Cell Patch-Clamp: Establish a whole-cell recording configuration.

-

Stimulation: Evoke synaptic glutamate release by electrical stimulation of afferent fibers. Record the resulting synaptically activated transporter currents (STCs) in the astrocyte.[4]

-

Application of TBOA: Bath-apply DL-TBOA at a known concentration (e.g., 200 µM).[4]

-

Recording: Record the STCs in the presence of TBOA. A reduction or block of the STC indicates inhibition of the glutamate transporters.[4]

-

Control for Transport: Observe the holding current upon application of TBOA. A lack of a significant inward current, unlike that produced by a transportable inhibitor, confirms the non-transportable nature of TBOA.[4][5]

Signaling Pathways and Physiological Consequences

Inhibition of glutamate transporters by DL-TBOA leads to an accumulation of extracellular glutamate.[4][14] This has profound effects on neuronal signaling and can lead to excitotoxicity.

Key Consequences:

-

Prolongation of Synaptic Currents: By preventing glutamate clearance, TBOA prolongs the presence of glutamate in the synaptic cleft, leading to a longer decay time of both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[2]

-

Activation of Extrasynaptic Receptors: The spillover of glutamate from the synapse can activate extrasynaptic NMDA receptors (eNMDARs), which are often linked to excitotoxic signaling cascades.[15]

-

Excitotoxicity: Sustained elevation of extracellular glutamate can lead to excessive activation of glutamate receptors, particularly NMDARs, resulting in a massive influx of Ca²⁺. This can trigger downstream neurotoxic pathways, including the activation of proteases, production of reactive oxygen species (ROS), and ultimately, neuronal cell death.[16][17] The neurotoxic effects of TBOA can be prevented by glutamate receptor antagonists.[16]

-

Induction of Seizure-like Activity: In vivo and in slice preparations, application of TBOA or its analogs can induce spontaneous epileptiform discharges due to widespread neuronal depolarization and hyperexcitability.[2][18]

Applications in Research and Drug Development

DL-TBOA and its analogs are indispensable tools for:

-

Studying Synaptic Transmission: Investigating the role of glutamate transporters in shaping the spatial and temporal profile of glutamatergic signaling.[2]

-

Modeling Excitotoxic Conditions: Creating in vitro and in vivo models of diseases where glutamate excitotoxicity is a key pathological feature, such as stroke and neurodegeneration.[16]

-

Investigating Neuro-glial Interactions: Probing the role of astrocytic glutamate uptake in maintaining neuronal health and function.[13]

-

Drug Screening: Serving as a reference compound in high-throughput screening assays to identify novel modulators of EAAT activity.

Conclusion

This compound and its derivatives, particularly TFB-TBOA, are potent and specific inhibitors of excitatory amino acid transporters. Their character as competitive, non-transportable blockers makes them exceptionally clean pharmacological tools. By providing detailed quantitative data, experimental protocols, and pathway visualizations, this guide aims to equip researchers and drug development professionals with the necessary information to effectively utilize these compounds in advancing our understanding of glutamate transporter function in health and disease.

References

- 1. Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]

- 10. apexbt.com [apexbt.com]

- 11. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 12. scribd.com [scribd.com]

- 13. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Susceptibility to Aβo and TBOA of LTD and Extrasynaptic NMDAR-Dependent Tonic Current in the Aged Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. What is the purpose of TFB-TBOA? — Brain Stuff [brainstuff.org]

An In-depth Technical Guide to the Discovery and Synthesis of DL-threo-3-Hydroxyaspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-3-Hydroxyaspartic acid, a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its role as a potent glutamate uptake inhibitor. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological significance. It details both chemical and enzymatic synthetic routes, offering step-by-step experimental protocols for key methodologies. Quantitative data from various synthetic approaches are summarized and compared in structured tables. Furthermore, this guide visualizes complex reaction pathways and biological mechanisms through detailed diagrams, providing a critical resource for researchers in neuroscience, drug discovery, and organic synthesis.

Discovery and Significance

erythro-β-Hydroxyaspartic acid was first identified as a naturally occurring amino acid in bovine factor IX and factor X.[1] Subsequently, β-hydroxyaspartic acid was found in siderophores, which are iron-chelating compounds produced by microorganisms.[2] The threo isomer, this compound, has become a valuable tool in neuroscience research due to its potent and selective inhibition of excitatory amino acid transporters (EAATs).[3] These transporters play a crucial role in regulating glutamate levels in the synaptic cleft, and their dysfunction is implicated in various neurological disorders.[4] this compound serves as a competitive substrate for these transporters, effectively blocking the reuptake of glutamate and allowing researchers to study the downstream effects of elevated synaptic glutamate levels.[5]

Chemical Synthesis of this compound

The chemical synthesis of this compound presents a stereochemical challenge due to the presence of two chiral centers. Several strategies have been developed to control the diastereoselectivity of the reaction, yielding the desired threo isomer.

Sharpless Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation provides a powerful method for the stereoselective synthesis of 1,2-amino alcohols from prochiral olefins. This reaction utilizes a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmylation step.

Experimental Protocol: Asymmetric Aminohydroxylation of a Fumarate Derivative

A detailed protocol for the asymmetric aminohydroxylation of a fumarate derivative, a key step towards the synthesis of this compound, is as follows:

-

To a stirred solution of the chosen chiral ligand (e.g., (DHQ)2-PHAL) and potassium osmate(VI) dihydrate in tert-butanol and water at room temperature, add the nitrogen source (e.g., N-chlorosuccinimide).

-

Cool the resulting mixture to 0°C and add a solution of diethyl fumarate in tert-butanol.

-

Stir the reaction mixture at 0°C for the specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by adding sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amino alcohol.

-

Subsequent hydrolysis of the ester groups and protecting group removal will yield the final product, this compound.

Note: The choice of ligand and reaction conditions will influence the stereochemical outcome.

Hydroxylation using (Camphorylsulfonyl)oxaziridine

(Camphorylsulfonyl)oxaziridines are effective reagents for the asymmetric hydroxylation of enolates. This method allows for the introduction of a hydroxyl group with high stereocontrol.

Experimental Protocol: Asymmetric Hydroxylation of an Aspartic Acid Derivative Enolate

-

Prepare a solution of the N-protected aspartic acid diester in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to -78°C under an inert atmosphere.

-

Slowly add a strong base (e.g., lithium diisopropylamide) to generate the enolate.

-

After stirring for a specified time, add a solution of the chosen enantiopure (camphorylsulfonyl)oxaziridine in the same solvent.[6][7]

-

Continue stirring at -78°C, monitoring the reaction by thin-layer chromatography.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting product by flash chromatography.

-

Subsequent deprotection steps will yield this compound.

Enantioresolution of Racemic Mixture

A practical approach to obtaining enantiomerically pure L- and D-threo-3-Hydroxyaspartic acid involves the resolution of the commercially available racemic mixture.

Experimental Protocol: Co-crystallization with L-Lysine [8]

-

Dissolve the this compound racemic mixture in hot water.

-

To this solution, add an equimolar amount of L-Lysine.

-

Allow the solution to cool slowly to room temperature and then store at 4°C to facilitate co-crystallization.

-

Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts.

-

The enantiomerically pure L- or D-threo-3-Hydroxyaspartic acid can then be obtained by ion-exchange chromatography.[8]

Enzymatic Synthesis of L-threo-3-Hydroxyaspartic Acid

Biocatalytic methods offer a highly stereoselective and efficient alternative to chemical synthesis. A one-pot production system using genetically engineered Escherichia coli has been developed for the synthesis of L-threo-3-Hydroxyaspartic acid.[9][10]

One-Pot Whole-Cell Bioconversion

This method utilizes E. coli cells expressing asparagine hydroxylase and endogenous hydrolases to convert L-asparagine into L-threo-3-Hydroxyaspartic acid. Optimization of the expression system and the use of an asparaginase-deficient mutant strain have led to significantly high yields.[9]

Experimental Protocol: Whole-Cell Synthesis in a Jar Fermentor [10]

-

Cultivation of E. coli: Cultivate the engineered E. coli strain (e.g., asparaginase I-deficient mutant carrying the asparagine hydroxylase gene under a T7 promoter) in a suitable growth medium until it reaches the desired optical density.

-

Reaction Setup: Prepare the reaction mixture in a jar fermentor containing potassium phosphate buffer (pH 6.5), L-asparagine, 2-oxoglutarate, and FeSO4.

-

Bioconversion: Inoculate the reaction mixture with the cultured E. coli cells. Maintain the temperature at 25°C with agitation and aeration.

-

Monitoring and pH control: Monitor the progress of the reaction by analyzing samples using HPLC. Maintain the pH of the reaction mixture at 6.5 using an automatic pH-stat.

-

Product Isolation: After the reaction is complete, separate the cells from the broth by centrifugation. The supernatant containing the L-threo-3-Hydroxyaspartic acid can be further purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods of this compound.

Table 1: Comparison of Enzymatic Synthesis Yields

| E. coli Strain | Promoter | Scale | Molar Yield (%) | Reference |

| Intact E. coli expressing asnO gene | lac | Test tube | 0.076 | [9] |

| Asparaginase I-deficient mutant | lac | Test tube | 8.2 | [9] |

| Asparaginase I-deficient mutant | T7 | Test tube | 92 | [9] |

| Asparaginase I-deficient mutant | T7 | Jar Fermentor | 96 | [9] |

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C4H7NO5 | [11] |

| Molecular Weight | 149.10 g/mol | [11] |

| Purity (Commercial) | ≥95% - 99.77% | [12] |

| 1H NMR | Data not explicitly found in search results | |

| 13C NMR | Data not explicitly found in search results | |

| Mass Spectrum | Data not explicitly found in search results |

Visualizing Pathways and Workflows

Chemical Synthesis Workflow

Caption: Chemical synthesis routes to this compound.

Enzymatic Synthesis Workflow

Caption: One-pot enzymatic synthesis of L-threo-3-Hydroxyaspartic acid.

Signaling Pathway: Inhibition of Glutamate Transporter

Caption: Mechanism of EAAT inhibition by this compound.

Conclusion

This compound is a vital research tool for investigating the complexities of glutamatergic neurotransmission. This guide has provided a detailed overview of its synthesis, from traditional chemical methods to highly efficient enzymatic processes. The provided experimental protocols and comparative data offer a practical resource for researchers aiming to synthesize or utilize this compound. The visualization of the synthetic workflows and its mechanism of action further clarifies the key concepts surrounding this important molecule. Future research may focus on developing even more efficient and sustainable synthetic routes and exploring the full therapeutic potential of modulating glutamate transport in the central nervous system.

References

- 1. erythro-beta-Hydroxyaspartic acid in bovine factor IX and factor X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- or β-carboxylic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Pot Production of l-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

chemical and physical properties of DL-threo-3-Hydroxyaspartic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-proteinogenic amino acid that serves as a potent competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of DL-THA, its biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a derivative of aspartic acid with a hydroxyl group at the beta-position.[3] It possesses two chiral centers, resulting in four possible stereoisomers.[3][4] The DL-threo isomer is a racemic mixture of D-threo and L-threo enantiomers.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₅ | [5] |

| Molecular Weight | 149.10 g/mol | [5] |

| CAS Number | 4294-45-5 | [2][5] |

| IUPAC Name | (2S,3S)-2-amino-3-hydroxybutanedioic acid and (2R,3R)-2-amino-3-hydroxybutanedioic acid | [5] |

| Synonyms | DL-THA, DL-threo-beta-Hydroxyaspartic acid, threo-2-Amino-3-hydroxysuccinic acid | [2][6] |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical Form | Solid | [2] |

| Solubility | Slightly soluble in acetonitrile, chloroform, ethanol, DMSO, and dimethylformamide. Slightly soluble in aqueous solutions. Soluble to 100 mM in 1eq. NaOH. | [2][7] |

| Storage Temperature | -20°C | [2][7] |

| pKa Values | pKa₁: 4.05, pKa₂: 9.75 | [8] |

Note: Specific melting point, 1H NMR, 13C NMR, IR, and mass spectrometry data for the DL-threo isomer are not consistently reported in publicly available literature. Researchers are advised to consult certificates of analysis from commercial suppliers or perform their own characterization.

Biological Activity

The primary biological function of this compound is the competitive inhibition of excitatory amino acid transporters (EAATs).[1][2] These transporters are responsible for the uptake of glutamate and other excitatory amino acids from the synaptic cleft, thereby terminating neurotransmission and preventing excitotoxicity. By blocking these transporters, DL-THA increases the extracellular concentration of glutamate, which can have various downstream effects on neuronal signaling.

Table 3: Inhibitory Activity of this compound on Human EAATs

| Transporter Subtype | Inhibition Constant | Reference(s) |

| EAAT1 (Glast-1) | IC₅₀ = 96 µM | [2] |

| EAAT2 (GLT-1) | IC₅₀ = 31 µM | [2] |

| EAAT4 | Kᵢ = 0.6 µM (for L-aspartate induced currents) | [2] |

| EAAT5 | Kᵢ = 2.5 µM (for L-glutamate induced currents) | [2] |

Note: The inhibitory constants for the L-(-)-threo isomer are also reported with Kᵢ values of 11 µM, 19 µM, and 14 µM for EAAT1, EAAT2, and EAAT3, respectively.[9]

Signaling Pathways

The primary signaling pathway affected by this compound is the glutamate transporter-mediated signaling cascade. By inhibiting EAATs, DL-THA prevents the reuptake of glutamate from the synapse, leading to prolonged activation of postsynaptic glutamate receptors (e.g., NMDA, AMPA, and mGluRs). This can result in altered neuronal excitability and, at high concentrations, excitotoxicity.

Caption: Inhibition of EAATs by this compound.

Experimental Protocols

Synthesis of this compound

An improved synthesis method involves the treatment of cis-epoxysuccinic acid with ammonia.[8]

Materials:

-

cis-Epoxysuccinic acid

-

Concentrated ammonium hydroxide

-

Strongly basic anion exchange resin (e.g., Amberlite IRA-400)

-

Acetic acid

Procedure:

-

Dissolve the sodium salt of cis-epoxysuccinic acid in concentrated ammonium hydroxide.

-

Heat the solution, followed by evaporation to remove excess ammonia.

-

Dissolve the residue in water and acidify to precipitate the crude product.

-

For purification, dissolve the crude product in water and apply it to a strongly basic anion exchange resin.

-

Elute the pure erythro-DL-3-hydroxyaspartic acid with acetic acid.

-

Note: A detailed, step-by-step protocol with specific quantities and reaction conditions can be found in the cited literature.[8]

A one-pot biosynthesis method has also been developed using asparaginase-deficient E. coli expressing asparagine hydroxylase.[4][10] This method offers a potentially more stereoselective route to the L-threo isomer.

Workflow for Biosynthesis and Purification

Caption: General workflow for the biosynthesis and purification.

Analysis of this compound

High-performance liquid chromatography (HPLC) is a common method for the analysis and quantification of 3-hydroxyaspartic acid isomers.[4] Chiral derivatization reagents can be used to separate the different stereoisomers.

Conclusion

This compound is a valuable research tool for studying the function and physiological roles of excitatory amino acid transporters. Its potent inhibitory activity makes it a useful compound for investigating the consequences of altered glutamate homeostasis in various neurological processes and disease models. Further research into its spectroscopic properties and detailed signaling effects will continue to enhance its utility in the fields of neuroscience and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 3-Hydroxyaspartic acid - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-threo-β-ヒドロキシアスパラギン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-threo-3-Hydroxyaspartic Acid: A Technical Guide on its Effects on Neuronal Excitability

Abstract

DL-threo-3-Hydroxyaspartic acid (DL-THA) is a notable compound in neuroscience research, primarily recognized for its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). These transporters are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission. By inhibiting EAATs, DL-THA elevates extracellular glutamate levels, which directly modulates neuronal excitability. This technical guide provides an in-depth analysis of the mechanisms of action of DL-THA, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and illustrates the core signaling pathways involved.

Primary Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)

The principal mechanism by which this compound influences neuronal excitability is through the competitive inhibition of glutamate uptake by EAATs.[1][2][3] EAATs are a family of sodium-dependent transporters that remove glutamate from the synaptic cleft and extracellular space into surrounding glial cells and neurons. This action is crucial for terminating the glutamatergic signal and preventing the neurotoxic accumulation of glutamate.

DL-THA, as a substrate analogue, competes with glutamate for binding to the transporter but is itself transported.[4] This competitive action reduces the clearance rate of glutamate, leading to its accumulation in the extracellular space. The elevated ambient glutamate concentration results in the persistent activation of ionotropic (NMDA, AMPA) and metabotropic glutamate receptors, leading to neuronal depolarization and an overall increase in network excitability.[5]

Interestingly, some studies suggest that pre-accumulated DL-THA can be released upon depolarization as a "false transmitter," which may selectively attenuate the release of endogenous aspartate without affecting glutamate release.[4] Furthermore, a contrasting report indicates that DL-THA can reduce NMDA receptor activation by glutamate in cultured cerebellar neurons, suggesting a more complex interaction than simple uptake inhibition.[6]

Quantitative Data: Inhibitory Profile of DL-THA

The inhibitory potency of this compound varies across the different subtypes of Excitatory Amino Acid Transporters. The following table summarizes the key quantitative data from various studies.

| Transporter Subtype | Inhibitory Constant | Cell System | Reference |

| Human EAAT1 (GLAST) | IC₅₀ = 96 µM | COS-1 Cells | [2] |

| Human EAAT1 (GLAST) | Kᵢ = 11 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |

| Human EAAT1 (GLAST) | Kₘ = 3.6 µM | HEK293 Cells (FMP assay) | |

| Human EAAT2 (GLT-1) | IC₅₀ = 31 µM | COS-1 Cells | [2] |

| Human EAAT2 (GLT-1) | Kᵢ = 19 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |

| Human EAAT2 (GLT-1) | Kₘ = 3.8 µM | HEK293 Cells (FMP assay) | |

| Human EAAT3 (EAAC1) | Kᵢ = 14 µM | HEK293 Cells ([³H]-d-Asp uptake assay) | |

| Human EAAT3 (EAAC1) | Kₘ = 3.2 µM | HEK293 Cells (FMP assay) | |

| EAAT4 | Kᵢ = 0.6 µM | Xenopus Oocytes (L-aspartate induced current) | [2] |

| EAAT5 | Kᵢ = 2.5 µM | Xenopus Oocytes (L-glutamate induced current) | [2] |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. Kₘ: Michaelis constant.

Signaling Pathways and Logical Relationships

The interaction of DL-THA with the glutamatergic system can be visualized through the following diagrams.

Caption: Primary signaling pathway of DL-THA action on neuronal excitability.

Caption: Logical diagram of the dual effects of DL-THA on NMDA receptors.

Experimental Protocols

Protocol: Glutamate Uptake Inhibition Assay in Transfected Cell Lines

This protocol details the methodology for quantifying the inhibitory effect of DL-THA on specific EAAT subtypes expressed in a heterologous system.[2][7][8]

Objective: To determine the IC₅₀ value of DL-THA for a specific human EAAT subtype (e.g., EAAT1).

Materials:

-

COS-1 or HEK293 cells.[2]

-

Plasmid DNA encoding the human EAAT subtype of interest.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-L-Glutamate (radiolabeled glutamate).

-

This compound stock solution.

-

Scintillation fluid and scintillation counter.

-

96-well cell culture plates.

Workflow Diagram:

Caption: Experimental workflow for a glutamate uptake inhibition assay.

Procedure:

-

Cell Culture and Transfection: Plate COS-1 cells in a 96-well plate. After 24 hours, transfect the cells with the plasmid containing the EAAT gene using a suitable transfection reagent according to the manufacturer's protocol. Allow cells to express the transporter for 24-48 hours.

-

Assay Preparation: On the day of the assay, wash the cells three times with pre-warmed KRH buffer.

-

Inhibitor Application: Pre-incubate the cells for 10-20 minutes with KRH buffer containing various concentrations of DL-THA. Include a control group with no inhibitor.

-

Uptake Initiation: Initiate glutamate uptake by adding a solution containing a fixed concentration of [³H]-L-Glutamate (e.g., 50 nM) to each well.[8]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[8]

-

Termination and Washing: Terminate the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer to remove non-internalized radiolabel.

-

Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate). Calculate the percentage of inhibition for each DL-THA concentration relative to the control. Plot the percent inhibition against the log concentration of DL-THA and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological protocol is used to measure the effects of DL-THA on transporter-mediated currents.[9][10]

Objective: To characterize the interaction of DL-THA with EAATs (as a blocker or transportable substrate) by measuring changes in membrane current.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the EAAT subtype of interest.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

-

Perfusion system.

-

Oocyte Ringer's solution (ND96).

-

L-glutamate and this compound.

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding the desired EAAT subtype. Incubate the oocytes for 2-7 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at -60 mV).[2]

-

Substrate Application: Perfuse the oocyte with a known concentration of L-glutamate to elicit an inward current, which is mediated by the expressed EAATs.

-

Inhibitor Characterization:

-

To test for competitive inhibition: Co-apply DL-THA with L-glutamate. A rightward shift in the glutamate dose-response curve without a change in the maximum current indicates competitive inhibition.[10]

-

To test if DL-THA is a substrate: Apply DL-THA alone. If it is transported, it will elicit its own inward current. If it is a non-transportable blocker, it will not elicit a current but will block the current induced by glutamate.[9]

-

-

Data Analysis: Measure the amplitude of the currents elicited in the presence and absence of DL-THA. Calculate the inhibition constant (Kᵢ) using the appropriate pharmacological models.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of glutamate transporters in neuronal function. Its primary effect—an increase in neuronal excitability—is a direct consequence of its ability to competitively inhibit EAATs, leading to elevated extracellular glutamate levels. However, researchers and drug developers must consider the compound's varying affinities for different EAAT subtypes and its potential for more complex interactions, including acting as a false transmitter or directly modulating NMDA receptor function. The experimental protocols detailed herein provide a robust framework for quantifying these effects and further elucidating the intricate role of glutamate transport in the central nervous system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. adooq.com [adooq.com]

- 4. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-threo-3-Hydroxyaspartic Acid in Glutamate Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become a potent neurotoxin when its extracellular concentrations are excessively elevated. This phenomenon, known as glutamate excitotoxicity, is a key pathological mechanism in a range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The precise regulation of extracellular glutamate levels is predominantly managed by a family of excitatory amino acid transporters (EAATs). DL-threo-3-Hydroxyaspartic acid (THA) is a well-characterized competitive inhibitor of these transporters. By blocking the reuptake of glutamate from the synaptic cleft, THA serves as a critical pharmacological tool to induce and study glutamate excitotoxicity in experimental settings. This technical guide provides an in-depth overview of the role of THA in glutamate excitotoxicity, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its use in in vitro models, and a visualization of the underlying signaling pathways.

Introduction to Glutamate Excitotoxicity

Under physiological conditions, glutamate mediates excitatory neurotransmission by binding to ionotropic and metabotropic receptors on postsynaptic neurons. However, prolonged or excessive activation of these receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This intracellular calcium overload triggers a cascade of neurotoxic events, including:

-

Mitochondrial Dysfunction: Excessive Ca²⁺ uptake by mitochondria disrupts the electron transport chain, leading to a decline in ATP production and the generation of reactive oxygen species (ROS).[2]

-

Activation of Degradative Enzymes: Elevated intracellular Ca²⁺ activates various enzymes, such as proteases (calpains), phospholipases, and endonucleases, which degrade essential cellular components.[1]

-

Oxidative Stress: The overproduction of ROS, including superoxide radicals and hydrogen peroxide, damages lipids, proteins, and nucleic acids, contributing to cellular injury.

-

Apoptosis and Necrosis: The culmination of these events leads to neuronal cell death through either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

The clearance of glutamate from the extracellular space by EAATs is a crucial mechanism for preventing excitotoxicity.[3]

This compound as a Glutamate Transporter Inhibitor

This compound (THA) is a non-transportable competitive inhibitor of excitatory amino acid transporters.[4] It effectively blocks the uptake of glutamate by both neuronal and glial cells, leading to an accumulation of extracellular glutamate and subsequent excitotoxicity.

Quantitative Data on Glutamate Transporter Inhibition

The inhibitory potency of 3-hydroxyaspartate has been quantified for various EAAT subtypes. The available data primarily focuses on the L-(-)-threo-isomer and the DL-threo-racemic mixture. It is important to note that different isomers may exhibit varying potencies.

| Compound | Transporter Subtype | Cell Type | Assay Method | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference(s) |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 11 µM | ,[5] |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 19 µM | ,[5] |

| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | HEK293 cells | [³H]-d-Aspartate uptake | Kᵢ = 14 µM | ,[5] |

| DL-threo-β-Hydroxyaspartic acid | Human EAAT1 | COS-1 cells | Glutamate uptake | IC₅₀ = 96 µM | [6] |

| DL-threo-β-Hydroxyaspartic acid | Human EAAT2 | COS-1 cells | Glutamate uptake | IC₅₀ = 31 µM | [6] |

| DL-threo-β-Hydroxyaspartic acid | Human EAAT4 | Xenopus oocytes | L-aspartate induced inward current | Kᵢ = 0.6 µM | [6] |

| DL-threo-β-Hydroxyaspartic acid | Human EAAT5 | Xenopus oocytes | L-glutamate induced inward current | Kᵢ = 2.5 µM | [6] |

Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency.

Dose-Dependent Effects on Neuronal Viability

Experimental Protocols

The following protocols provide a framework for investigating the role of DL-THA in glutamate excitotoxicity in primary neuronal cultures.

Experimental Workflow for THA-Induced Excitotoxicity

Protocol for Inducing Excitotoxicity with DL-THA in Primary Neuronal Cultures

-

Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine-coated plates at a suitable density (e.g., 1 x 10⁵ cells/well in a 24-well plate). Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

Preparation of THA Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM in sterile, nuclease-free water or a suitable buffer). Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the THA stock solution in pre-warmed neurobasal medium to the desired final concentrations (e.g., ranging from 10 µM to 1 mM).

-

Exposure: Remove the existing culture medium from the neuronal cultures and replace it with the THA-containing medium.

-

Incubation: Incubate the cultures for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Assessment: Following the incubation period, proceed with the desired assays to measure neuronal viability, glutamate uptake, intracellular calcium, and ROS production.

Glutamate Uptake Assay using Radiolabeled L-[³H]-Glutamate

This protocol is adapted from established methods for measuring glutamate transporter activity.

-

Cell Preparation: Culture primary neurons or astrocytes in 24-well plates.

-

Pre-incubation: Wash the cells twice with pre-warmed Krebs-Henseleit buffer. Pre-incubate the cells with varying concentrations of DL-THA for 10-15 minutes at 37°C.

-

Initiation of Uptake: Add L-[³H]-Glutamate (final concentration, e.g., 50 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly aspirate the radioactive medium and wash the cells three times with ice-cold Krebs-Henseleit buffer to stop the uptake.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of glutamate uptake and calculate the percentage of inhibition by DL-THA at each concentration to determine the IC₅₀.

Neuronal Viability Assays

3.4.1. MTT Assay

This assay measures the metabolic activity of viable cells.

-

Treatment: After treating the neuronal cultures with DL-THA as described in section 3.2, remove the treatment medium.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of untreated control cells.

3.4.2. LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

-

Sample Collection: After treating the neuronal cultures with DL-THA, carefully collect the culture medium from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a 96-well plate, mix the collected medium with the reaction mixture provided in the kit.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Measurement of Intracellular Calcium Concentration using Fura-2 AM

-

Dye Loading: Incubate the neuronal cultures with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with the buffer to remove extracellular dye.

-

Baseline Measurement: Place the plate in a fluorescence microplate reader or on an inverted fluorescence microscope equipped with a ratiometric imaging system. Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

THA Application: Add DL-THA at the desired concentration to the wells.

-

Calcium Measurement: Continuously record the fluorescence ratio (340/380 nm) over time to monitor changes in intracellular calcium concentration.

-

Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

-